molecular formula C7H9BrN2O3 B11803033 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11803033
M. Wt: 249.06 g/mol
InChI Key: QVQMROWVDLFXDB-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a bromine atom, a methoxyethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a suitable precursor, followed by the introduction of the methoxyethyl group and the formation of the pyrazole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like methanol or dichloromethane. The process may also involve refluxing and purification steps to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
  • 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid
  • 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the methoxyethyl group

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H9BrN2O3/c1-13-3-2-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H,11,12)

InChI Key

QVQMROWVDLFXDB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C(=N1)Br)C(=O)O

Origin of Product

United States

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